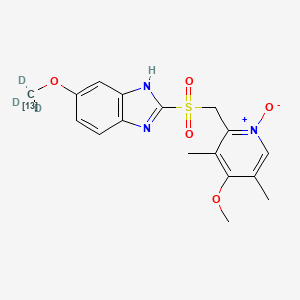
IRBP derived peptide, R16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IRBP derived peptide, R16, is a biologically active peptide derived from the interphotoreceptor retinoid binding protein (IRBP). This peptide is known for its ability to induce experimental autoimmune uveitis (EAU) in susceptible animal strains . The sequence of this compound, is Ala-Asp-Gly-Ser-Ser-Trp-Glu-Gly-Val-Gly-Val-Val-Pro-Asp-Val .
準備方法
Synthetic Routes and Reaction Conditions
IRBP derived peptide, R16, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反応の分析
Types of Reactions
IRBP derived peptide, R16, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine or cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create peptide analogs
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups .
科学的研究の応用
IRBP derived peptide, R16, has several scientific research applications:
作用機序
IRBP derived peptide, R16, exerts its effects by inducing an immune response in susceptible animal strains. The peptide interacts with immune cells, leading to the activation of T cells and the production of inflammatory cytokines. This immune response targets the retina, resulting in experimental autoimmune uveitis (EAU) .
類似化合物との比較
Similar Compounds
IRBP derived peptide, R14: Another peptide derived from IRBP with similar biological activity.
IRBP derived peptide, R15: Similar in structure and function to R16 but with slight variations in amino acid sequence
Uniqueness
IRBP derived peptide, R16, is unique due to its specific amino acid sequence and its potent ability to induce experimental autoimmune uveitis (EAU) in animal models. This makes it a valuable tool for studying autoimmune diseases and developing potential therapies .
特性
分子式 |
C64H96N16O24 |
|---|---|
分子量 |
1473.5 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H96N16O24/c1-28(2)49(61(100)69-25-45(85)77-50(29(3)4)62(101)78-51(30(5)6)63(102)80-18-12-15-42(80)60(99)74-39(21-48(90)91)57(96)79-52(31(7)8)64(103)104)76-44(84)24-67-54(93)36(16-17-46(86)87)71-56(95)37(19-33-22-66-35-14-11-10-13-34(33)35)73-59(98)41(27-82)75-58(97)40(26-81)70-43(83)23-68-55(94)38(20-47(88)89)72-53(92)32(9)65/h10-11,13-14,22,28-32,36-42,49-52,66,81-82H,12,15-21,23-27,65H2,1-9H3,(H,67,93)(H,68,94)(H,69,100)(H,70,83)(H,71,95)(H,72,92)(H,73,98)(H,74,99)(H,75,97)(H,76,84)(H,77,85)(H,78,101)(H,79,96)(H,86,87)(H,88,89)(H,90,91)(H,103,104)/t32-,36-,37-,38-,39-,40-,41-,42-,49-,50-,51-,52-/m0/s1 |
InChIキー |
AYMGCOQOTSECLR-JHRUTCCQSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)

![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)




![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)


![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

